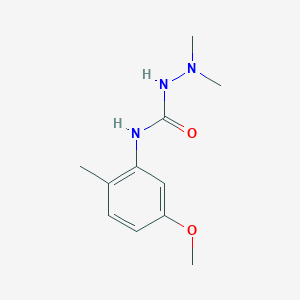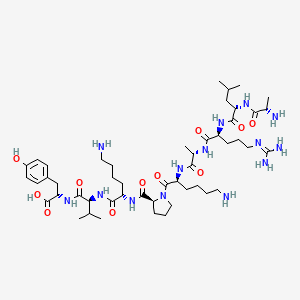![molecular formula C17H16N2OS B12541776 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- CAS No. 677343-20-3](/img/structure/B12541776.png)
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a 4-[(4-methoxyphenyl)thio]phenylmethyl group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the particular application being studied .
Comparación Con Compuestos Similares
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- can be compared with other imidazole derivatives, such as:
- 1H-4-Methylimidazole
- 1H-2-Methylimidazole
- 1H-5-Methylimidazole
These compounds share the imidazole core but differ in their substituents, which can significantly influence their chemical properties and applications. The unique substitution pattern of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- imparts specific characteristics that make it suitable for particular applications .
Propiedades
Número CAS |
677343-20-3 |
|---|---|
Fórmula molecular |
C17H16N2OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-4-8-17(9-5-15)21-16-6-2-13(3-7-16)10-14-11-18-12-19-14/h2-9,11-12H,10H2,1H3,(H,18,19) |
Clave InChI |
RIKSEBFEVCCFNA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)


![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)






![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
